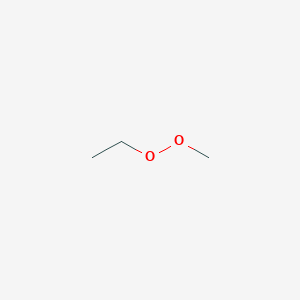

Methylperoxyethane

Description

Methylperoxyethane (CH₃OOCH₂CH₃) is an organic peroxide characterized by a peroxy (-O-O-) functional group bridging a methyl and ethyl group. It is primarily used as a radical initiator in polymerization reactions and as an intermediate in organic synthesis. Its reactivity stems from the labile O-O bond, which readily decomposes under heat or light to generate free radicals. However, this reactivity also makes it inherently unstable, requiring stringent handling protocols to mitigate risks of combustion or explosive decomposition .

Properties

Molecular Formula |

C3H8O2 |

|---|---|

Molecular Weight |

76.09 g/mol |

IUPAC Name |

methylperoxyethane |

InChI |

InChI=1S/C3H8O2/c1-3-5-4-2/h3H2,1-2H3 |

InChI Key |

DYGOPFFOGFHOIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylperoxyethane can be synthesized through the reaction of ethyl hydroperoxide with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 40°C and a reaction time of several hours. The process involves the formation of an intermediate hydroperoxide, which then reacts with methanol to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of ethyl hydroperoxide and methanol into the reactor, where they react in the presence of an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Methylperoxyethane undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products, such as aldehydes and ketones.

Reduction: The peroxide group can be reduced to form alcohols.

Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether.

Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines, often in the presence of a base.

Major Products:

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers and amines.

Scientific Research Applications

Methylperoxyethane has a wide range of applications in scientific research, including:

Chemistry: It is used as an initiator in polymerization reactions to produce plastics and resins. It is also used in organic synthesis to introduce peroxide groups into molecules.

Biology: The compound is used in studies of oxidative stress and its effects on biological systems. It serves as a model compound for studying the behavior of peroxides in biological environments.

Medicine: this compound is investigated for its potential use in drug delivery systems, where its reactive peroxide group can be used to trigger the release of therapeutic agents.

Industry: It is used in the production of various industrial chemicals, including adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of methylperoxyethane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate a variety of chemical reactions, including polymerization and oxidation. The molecular targets of this compound include unsaturated hydrocarbons, which can undergo radical addition reactions, and other reactive species that can participate in oxidation-reduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylperoxyethane shares functional and structural similarities with other peroxides and ethers. Below is a detailed comparison with key analogues:

Methyl Ethyl Ketone Peroxide (MEKP, C₈H₁₈O₆)

- Structure : A cyclic trimer peroxide with ketone groups.

- Reactivity : MEKP is significantly more reactive due to its cyclic structure and multiple peroxide bonds. It decomposes explosively under mechanical shock or heat, unlike this compound, which degrades more predictably under controlled conditions .

Perchloroethane (C₂Cl₆)

- Structure : A chlorinated ethane derivative lacking oxygen bonds.

- Stability : Perchloroethane is chemically inert under standard conditions but sublimes under light exposure. In contrast, this compound is thermally unstable and reacts violently with strong oxidizers .

- Hazards : Perchloroethane releases toxic halides upon decomposition, while this compound produces CO, CO₂, and organic fragments .

1,2-Bis(2-Methoxyethoxy)ethane (C₈H₁₈O₄)

- Structure : An ether with methoxy-ethoxy side chains.

- Functionality: Unlike this compound, this compound lacks peroxide bonds and is non-reactive. It serves as a solvent or plasticizer, emphasizing the critical role of the peroxy group in dictating reactivity .

Comparative Data Table

| Property | This compound | Methyl Ethyl Ketone Peroxide | Perchloroethane | 1,2-Bis(2-Methoxyethoxy)ethane |

|---|---|---|---|---|

| Molecular Formula | C₃H₈O₂ | C₈H₁₈O₆ | C₂Cl₆ | C₈H₁₈O₄ |

| Functional Group | Peroxide (-O-O-) | Cyclic peroxide | Chlorinated alkane | Ether (-O-) |

| Thermal Stability | Low (decomposes at 50°C) | Very low (explosive above 30°C) | High (sublimes at 185°C) | High (stable up to 200°C) |

| Primary Hazards | Combustion, CO release | Explosive decomposition | Halide emissions | Low toxicity |

| Applications | Polymerization initiator | Resin curing | Solvent, refrigerant | Plasticizer, solvent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.